molecular formula C13H10Cl2N2O B3039068 (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone CAS No. 956441-17-1

(3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone

Cat. No. B3039068
CAS RN: 956441-17-1
M. Wt: 281.13 g/mol
InChI Key: DQKNAVMFLKMEPO-UHFFFAOYSA-N
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Description

The compound (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone is known for its diverse applications in scientific research. It offers immense potential due to its perplexity in structure and burstiness in properties. The compound has a molecular formula of C13H10Cl2N2O .


Molecular Structure Analysis

The molecular structure of (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone is complex, contributing to its diverse applications in scientific research. The compound has a molecular formula of C13H10Cl2N2O .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Structure : A series of novel N-phenylpyrazolyl aryl methanones derivatives, similar in structure to (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, have been synthesized and characterized. These derivatives exhibit favorable herbicidal and insecticidal activities, highlighting the potential agricultural applications of such compounds (Wang et al., 2015).

Antimicrobial and Anticancer Agents

  • Novel Pyrazole Derivatives : Research has been conducted on novel pyrazole derivatives, which includes compounds structurally similar to (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, showing significant antimicrobial and anticancer activity. This suggests its potential for developing new treatments in these areas (Hafez et al., 2016).

Anticancer and Antimicrobial Agents

  • Oxazole and Pyrazoline Compounds : A study on 1,3-oxazole clubbed pyridyl-pyrazolines, related to the chemical family of (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, revealed that these compounds have notable anticancer and antimicrobial properties, which are important for pharmaceutical development (Katariya et al., 2021).

Antibacterial and Antioxidant Activities

  • Pyrazole Derivatives : Research on tri-substituted pyrazoles, which are chemically related to (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, has shown these compounds to possess moderate antibacterial and antioxidant activities. This demonstrates their potential in developing new antibacterial agents and antioxidants (Lynda, 2021).

Antifungal Activity

  • Novel Pyrazole Derivatives : A series of novel pyrazole derivatives, related to the target chemical, have been synthesized and shown to exhibit promising antifungal activity. This suggests a potential application in developing antifungal agents (Lv et al., 2013).

Central Nervous System Effects

  • CNS Depressant Properties : A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, structurally similar to the target chemical, demonstrated central nervous system depressant activity and potential anticonvulsant properties. This indicates a potential application in CNS-related therapies (Butler et al., 1984).

Anti-inflammatory and Antibacterial Agents

  • Pyrazoline Derivatives : Novel pyrazoline derivatives, closely related to (3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone, were synthesized and shown to possess significant anti-inflammatory and antibacterial activities. This highlights their potential in anti-inflammatory and antibacterial drug development (Ravula et al., 2016).

properties

IUPAC Name

(3-cyclopropylpyrazol-1-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-4-3-9(7-11(10)15)13(18)17-6-5-12(16-17)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNAVMFLKMEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-cyclopropyl-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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